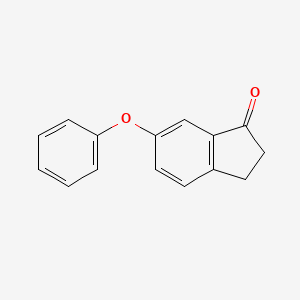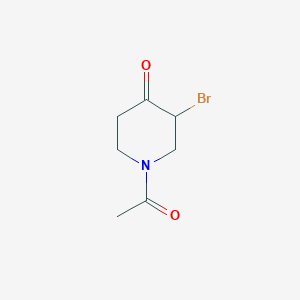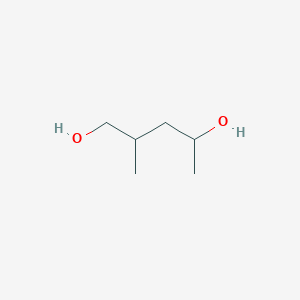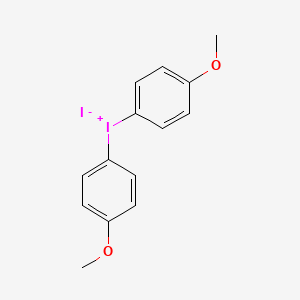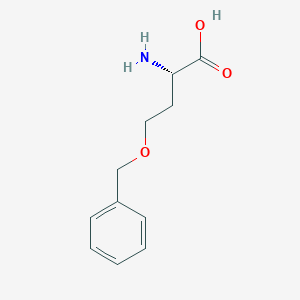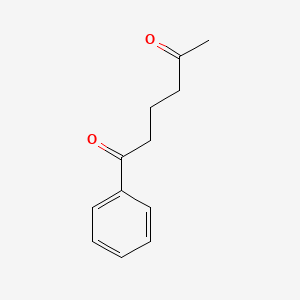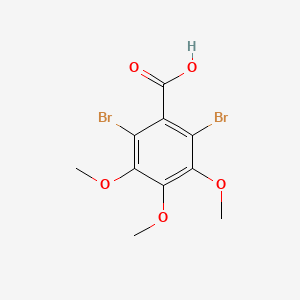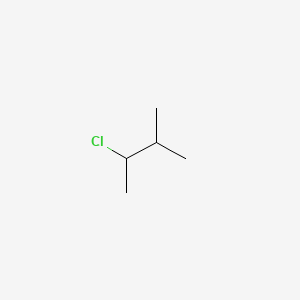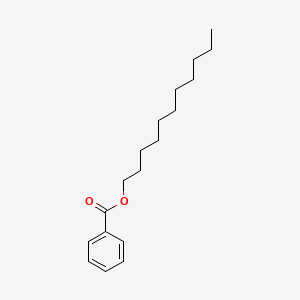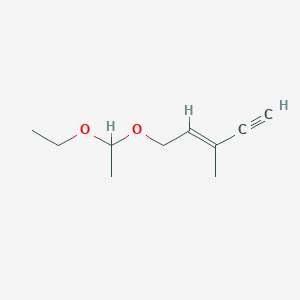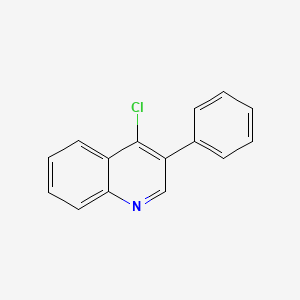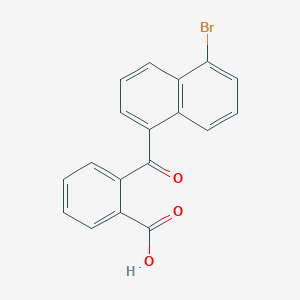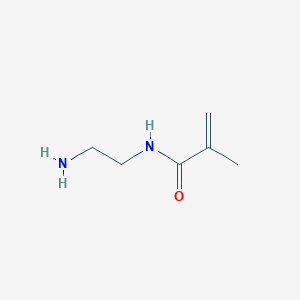
n-(2-aminoethyl)methacrylamide
Descripción general
Descripción
N-(2-aminoethyl)methacrylamide is an organic compound with the chemical formula C6H12N2O. It is a derivative of methacrylamide, where the amide group is substituted with a 2-aminoethyl group. This compound is commonly used in polymer chemistry due to its ability to form polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
CH2=C(CH3)COCl+H2NCH2CH2NH2→CH2=C(CH3)CONHCH2CH2NH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminoethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Addition Reactions: The double bond in the methacrylamide moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Addition Reactions: Nucleophiles such as thiols or amines can add to the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the monomer composition.
Substitution Reactions: Substituted amides with different functional groups.
Addition Reactions: Adducts with nucleophiles attached to the methacrylamide moiety.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release.
Industry: Applied in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)methacrylamide primarily involves its ability to polymerize and form networks. The amino group can interact with various substrates, facilitating the formation of complex structures. In biological systems, it can form hydrogels that encapsulate drugs, allowing for controlled release.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- 2-aminoethyl methacrylate
- N-(2-hydroxyethyl)methacrylamide
Uniqueness
N-(2-aminoethyl)methacrylamide is unique due to its specific structure, which allows for the formation of polymers with tailored properties. Its amino group provides additional functionality, enabling interactions with a wide range of substrates and enhancing its versatility in various applications.
Propiedades
Número CAS |
63298-57-7 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
Clave InChI |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
SMILES canónico |
CC(=C)C(=O)NCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)

